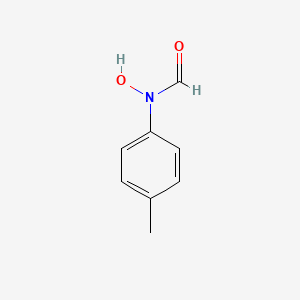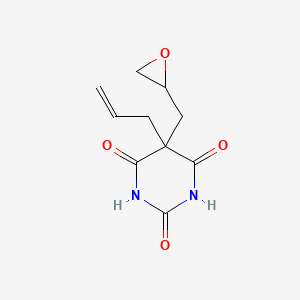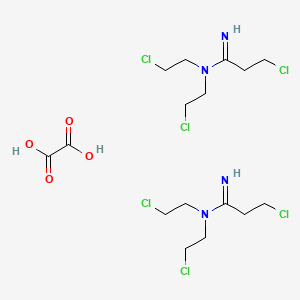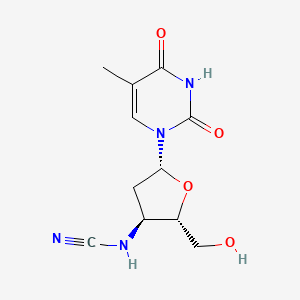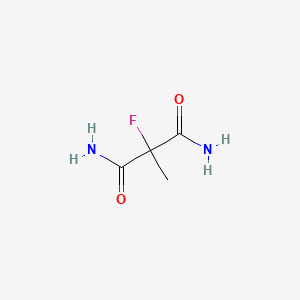
2-Fluoro-2-methylmalonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-2-methylmalonamide is a fluorinated organic compound with the molecular formula C4H7FN2O2. It is characterized by the presence of both a fluorine atom and an amide group, which contribute to its unique chemical properties. Fluorinated compounds are often of interest in medicinal chemistry due to their enhanced metabolic stability and ability to interact with biological receptors .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent, such as silver fluoride, is used to replace a leaving group on the malonamide . The reaction is usually carried out under mild conditions to prevent the degradation of sensitive chemical groups.
Industrial Production Methods: Industrial production of 2-Fluoro-2-methylmalonamide may involve large-scale nucleophilic substitution reactions using automated reactors to ensure consistency and efficiency. The choice of fluorinating agent and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Fluoro-2-methylmalonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Silver fluoride is a common reagent for nucleophilic substitution reactions involving fluorine.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated carboxylic acids, while reduction can produce fluorinated amines .
Wissenschaftliche Forschungsanwendungen
2-Fluoro-2-methylmalonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and ability to interact with biological receptors make it useful in studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 2-Fluoro-2-methylmalonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the fluorine atom enhances the compound’s ability to form stable interactions with these targets, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
2-Fluoromalonamide: Similar in structure but lacks the methyl group.
2-Methylmalonamide: Similar but lacks the fluorine atom.
Fluorinated Pyridines: Share the fluorine atom but have a different core structure.
Uniqueness: 2-Fluoro-2-methylmalonamide is unique due to the combination of a fluorine atom and a methyl group on the malonamide backbone. This combination enhances its metabolic stability and ability to interact with biological targets, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
18283-30-2 |
|---|---|
Molekularformel |
C4H7FN2O2 |
Molekulargewicht |
134.11 g/mol |
IUPAC-Name |
2-fluoro-2-methylpropanediamide |
InChI |
InChI=1S/C4H7FN2O2/c1-4(5,2(6)8)3(7)9/h1H3,(H2,6,8)(H2,7,9) |
InChI-Schlüssel |
NQEIWNPZGSWKBL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)N)(C(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


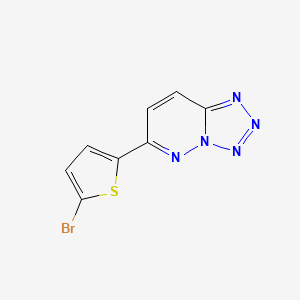
![6,6,9-Trimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B12792429.png)
![Bicyclo[2.2.2]oct-5-ene-2,3-dicarbonitrile](/img/structure/B12792431.png)
![1-[2-(4-chlorophenyl)sulfanylacetyl]-N-[4-(dimethylamino)-3,4-bis(sulfanyl)butyl]piperidine-4-carboxamide](/img/structure/B12792439.png)
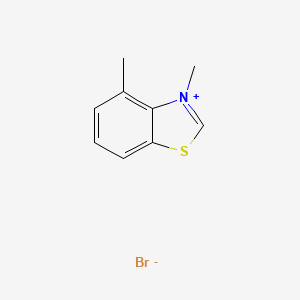
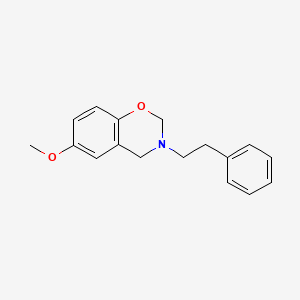
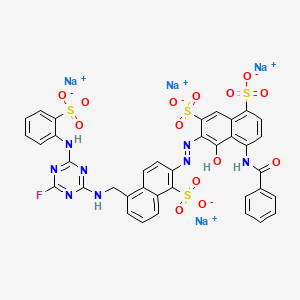
![N-[(4-nitrophenyl)methylideneamino]methanamine](/img/structure/B12792452.png)
![(3S,4R,5R,7S)-6-oxapentacyclo[9.8.0.02,8.05,7.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-3,4-diol](/img/structure/B12792456.png)
